![molecular formula C18H20N2O2 B268337 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas such as oncology and neuroscience. MPCC is a small molecule that has a unique chemical structure, which makes it an interesting target for researchers to investigate.
Scientific Research Applications
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is oncology, where 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been found to protect neurons from oxidative stress and inflammation in in vitro and in vivo studies. Additionally, 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is also stable under physiological conditions, which makes it a good candidate for in vivo studies. However, one of the limitations of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is that it has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of various types of cancer. Another area of research is to investigate the potential applications of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in the treatment of neurodegenerative diseases. Additionally, future studies could investigate the mechanism of action of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in more detail, as well as its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoylpropylamide. The product is then purified by recrystallization to obtain 3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide in its pure form.
properties
Product Name |
3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-19-17(21)14-7-9-16(10-8-14)20-18(22)15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
KPNYTLUMCIPRMY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



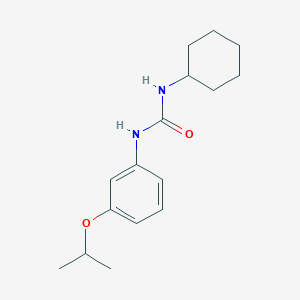
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
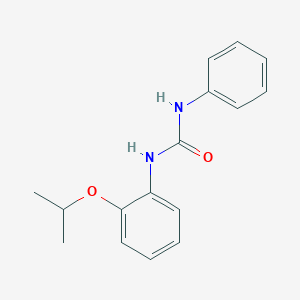
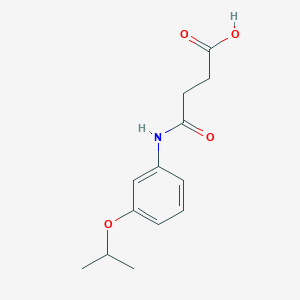
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
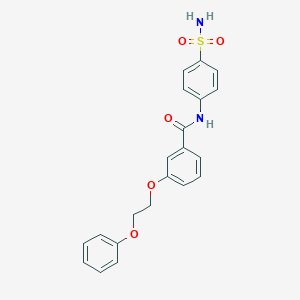
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
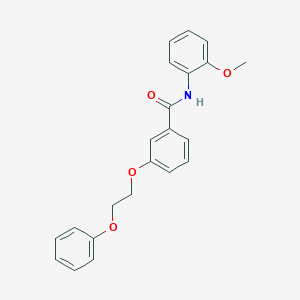
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)